molecular formula C10H18N2O4S B12128479 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide

Cat. No.: B12128479
M. Wt: 262.33 g/mol
InChI Key: ZCVOYHWWKNFPIS-UHFFFAOYSA-N
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Description

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide is a chemical compound characterized by the presence of a morpholine ring and a thiolane ring with a dioxo substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide typically involves the reaction of morpholine-4-carboxamide with a thiolane derivative. The reaction conditions often include the use of a suitable solvent such as dichloromethane or acetonitrile, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide can undergo various chemical reactions including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiolane ring may interact with thiol groups in proteins, leading to changes in protein function. Additionally, the morpholine ring can interact with various biological molecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
  • [(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea

Uniqueness

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide stands out due to its combination of a morpholine ring and a thiolane ring with a dioxo substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N2O4S

Molecular Weight

262.33 g/mol

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]morpholine-4-carboxamide

InChI

InChI=1S/C10H18N2O4S/c13-10(12-2-4-16-5-3-12)11-7-9-1-6-17(14,15)8-9/h9H,1-8H2,(H,11,13)

InChI Key

ZCVOYHWWKNFPIS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)N2CCOCC2

Origin of Product

United States

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